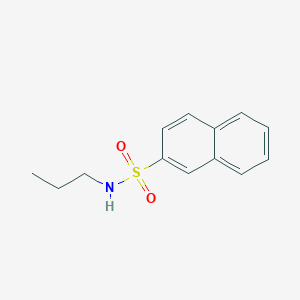![molecular formula C16H23NO3S B4098683 [3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione](/img/structure/B4098683.png)
[3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione
Übersicht
Beschreibung
[3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and methoxyethoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the methoxyethoxy groups: This step often involves etherification reactions using methoxyethanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxyethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione involves its interaction with specific molecular targets. The piperidine ring and methoxyethoxy groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride: This compound shares a similar structure but lacks the piperidine ring and thione group.
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanol: Similar in structure but contains a hydroxyl group instead of the piperidine ring and thione group.
Uniqueness
The presence of the piperidine ring and thione group in [3-Methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione distinguishes it from similar compounds, providing unique chemical properties and potential applications. These structural features contribute to its reactivity and ability to interact with biological targets, making it a compound of significant interest in various research fields.
Eigenschaften
IUPAC Name |
[3-methoxy-4-(2-methoxyethoxy)phenyl]-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-18-10-11-20-14-7-6-13(12-15(14)19-2)16(21)17-8-4-3-5-9-17/h6-7,12H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLSWLSACFAKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4098600.png)
![Ethyl 4-{3-[(5-butyl-4,6-dihydroxypyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4098606.png)

![1-[3-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4098622.png)

![{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}(phenyl)methanone](/img/structure/B4098632.png)
![Benzo[d]thiazol-2-yl(3-phenylpyrrolidin-1-yl)methanone](/img/structure/B4098636.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4098644.png)

![N-ethyl-2-[(5-nitro-2-pyridinyl)thio]-N-phenylacetamide](/img/structure/B4098663.png)
![3,3-dimethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4098675.png)
![methyl 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4098678.png)
![11-(5-bromo-2-hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4098682.png)

